molecular formula C16H16N2O2S B277554 N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine

Cat. No.: B277554
M. Wt: 300.4 g/mol
InChI Key: YBIKCPKJDVVSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse range of applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine typically involves the reaction of 1,2-benzisothiazole-3-one 1,1-dioxide with aniline and propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

1,1-dioxo-N-phenyl-N-propyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H16N2O2S/c1-2-12-18(13-8-4-3-5-9-13)16-14-10-6-7-11-15(14)21(19,20)17-16/h3-11H,2,12H2,1H3

InChI Key

YBIKCPKJDVVSEP-UHFFFAOYSA-N

SMILES

CCCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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